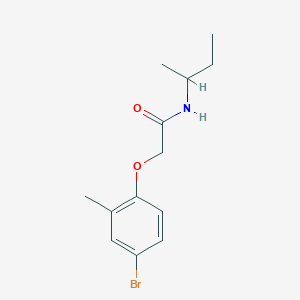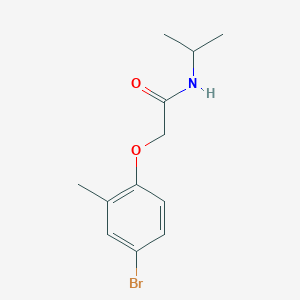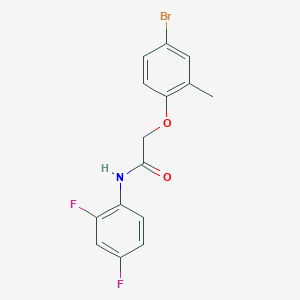![molecular formula C17H19ClN2O4S B297168 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as BMSMA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation process. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis in cancer cells and inhibits the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and pathways, and its low toxicity. However, the limitations of using this compound include its low solubility in water and its potential side effects on normal cells.
Direcciones Futuras
There are several future directions for the research on 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide. One of the future directions is to study the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic properties. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic properties. Its ability to inhibit various enzymes and pathways makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction between 3-chloro-4-methoxyaniline and benzyl methyl sulfone in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate compound, which is then treated with N-(tert-butoxycarbonyl)glycine to obtain the final product.
Aplicaciones Científicas De Investigación
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C17H19ClN2O4S |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(10-15(16)18)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Clave InChI |
SRKAKHHHOBJXTD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)








![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)

